4-(Dodecyloxy)-3-methoxybenzaldehyde
Description
4-(Dodecyloxy)-3-methoxybenzaldehyde (CAS: N/A) is an aromatic aldehyde characterized by a methoxy group at the 3-position and a dodecyloxy (C12H25O) chain at the 4-position of the benzaldehyde core. Its structure has been confirmed via 13C NMR spectroscopy, with key signals at δ = 68.44 ppm (OCH2), 164.28 ppm (C-4), and 190.82 ppm (CHO) . The dodecyloxy chain imparts significant hydrophobicity, making the compound suitable for applications in liquid crystals and photochemical materials, such as BODIPY sensitizers for TiO2 photocatalysts .
Properties
CAS No. |
93206-91-8 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-dodecoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-19-14-13-18(17-21)16-20(19)22-2/h13-14,16-17H,3-12,15H2,1-2H3 |
InChI Key |
DNOUZCXUTYVRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-(Dodecyloxy)-3-methoxybenzaldehyde with analogous benzaldehyde derivatives:
Key Observations:
- Lipophilicity : The dodecyloxy chain in this compound results in higher hydrophobicity compared to ethoxy (C10H12O3) or methoxy (C9H10O2) analogs, influencing its use in lipid-rich environments .
- Solubility : Shorter chains (e.g., ethoxy) or polar groups (e.g., difluoromethoxy) enhance solubility in polar solvents. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a Log S value of -1.7, making it more water-soluble than the dodecyloxy derivative .
This compound
- Synthesis : Typically involves alkylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin derivative) with 1-bromododecane under basic conditions .
- Purification : Requires column chromatography due to the compound’s high molecular weight and hydrophobicity .
Comparison with Other Derivatives:
- 4-Ethoxy-3-methoxybenzaldehyde : Synthesized via methylation of vanillin with ethylating agents (e.g., (2-bromoethyl)benzene), followed by purification with silica gel chromatography .
- 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde : Prepared by nucleophilic substitution between vanillin and 3-bromobenzyl bromide, yielding a bromine-functionalized intermediate for further cross-coupling reactions .
Reactivity Trends:
- Electrophilic Substitution : Methoxy and alkoxy groups direct electrophilic attacks to the para position, enabling regioselective modifications.
- Functionalization : The dodecyloxy chain’s inertness contrasts with halogenated derivatives (e.g., bromine in ), which readily undergo Suzuki or Ullmann couplings.
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